3-((Bis(diisopropylamino)phosphino)oxy)propanenitrile, also known as 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite, is a versatile phosphorus-based organic molecule used in various scientific research applications. Its synthesis involves the reaction between diisopropylamine, phosphorus trichloride, and 3-cyanopropanol. The resulting product can be characterized using various techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry [, ].
This compound finds its primary application as a building block in the synthesis of various organophosphorus compounds, particularly phosphoramidites. These phosphoramidites are crucial reagents in the field of DNA and RNA synthesis, specifically in the creation of oligonucleotides, essential for various research applications like gene sequencing and gene editing [, ].
Furthermore, 3-((Bis(diisopropylamino)phosphino)oxy)propanenitrile demonstrates potential in medicinal chemistry and drug discovery. Studies have explored its role in the development of new therapeutic agents, including antiviral and antitumor drugs. However, further research is necessary to fully understand its potential in this field [].
Recent research suggests potential applications of this compound in material science. Studies have investigated its use in the development of new functional materials like flame retardants and polymer additives. However, these applications are still under exploration, and more research is needed to determine its full potential [].
3-((Bis(diisopropylamino)phosphino)oxy)propanenitrile, also known as 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite, is a chemical compound with the molecular formula C15H32N3OP. It is characterized by a colorless liquid form and has a density of 0.949 g/mL at 25 °C. This compound exhibits moisture sensitivity and should be stored at low temperatures (around -20 °C) to maintain stability. It has a boiling point of approximately 100 °C at 0.5 mm Hg and is slightly soluble in solvents like acetonitrile and methanol, while being sparingly soluble in chloroform and benzene .
BDAP's mechanism of action revolves around its ability to form complexes with transition metals. Once coordinated to a metal center, BDAP can influence the metal's reactivity by altering its electronic properties. This can be exploited in various catalytic processes where the transition metal acts as a catalyst and BDAP modulates its activity and selectivity [].
The synthesis of 3-((Bis(diisopropylamino)phosphino)oxy)propanenitrile can be achieved through several methods:
This compound serves multiple purposes in scientific research:
Several compounds exhibit structural similarities to 3-((Bis(diisopropylamino)phosphino)oxy)propanenitrile, including:
Compound Name | Molecular Formula | Key Features |
---|---|---|
3-((Bis(diisopropylamino)phosphino)oxy)propanenitrile | C15H32N3OP | Used for phosphitylated nucleotide synthesis |
2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite | C15H32N3OP | Specific for oligonucleotide applications |
Bis(diisopropylamino)(2-cyanoethoxy)phosphine | C15H32N3OP | Similar reactivity but different applications |
General Phosphoramidites | Varies | Broad application in nucleic acid chemistry |
The uniqueness of 3-((Bis(diisopropylamino)phosphino)oxy)propanenitrile lies in its specific functional groups that enhance its utility as a reagent for synthesizing complex organic molecules, particularly in the field of nucleic acid chemistry.
Flammable;Irritant;Health Hazard